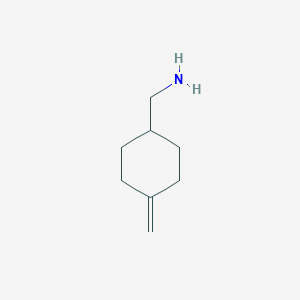![molecular formula C11H15Cl2N B3157941 (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine CAS No. 854181-08-1](/img/structure/B3157941.png)
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine
Übersicht
Beschreibung
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine, also known as BDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmaceutical intermediate. BDMA is a secondary amine that is commonly used in the synthesis of various drugs, including antihistamines and antidepressants. In
Wissenschaftliche Forschungsanwendungen
Environmental Treatment and Toxicology
Research on compounds with similar structures, such as chlorophenols and dichlorophenoxyacetic acid (2,4-D), highlights their environmental impact and treatment. The production and degradation pathways of branched aldehydes, including compounds structurally related to (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine, are crucial for understanding flavor compounds in food and their environmental degradation (Smit, Engels, & Smit, 2009). Additionally, the treatment options for wastewater from the pesticide industry, including methods for handling chlorinated compounds, offer insights into managing environmental contaminants (Goodwin et al., 2018).
Biochemistry and Molecular Biology
In the realm of biochemistry, the study of nitrogen-containing compounds, including amines and amides, derived from renewable sources like soybean oil, sheds light on the production of environmentally friendly and sustainable chemicals (Biswas et al., 2008). These insights can be pivotal for the development of new materials and compounds, including those similar to this compound, for various applications.
Agricultural and Pharmaceutical Applications
The degradation and environmental behavior of herbicides like 2,4-D, a compound structurally related to this compound, highlight the significance of understanding the fate of such chemicals in agricultural settings (Magnoli et al., 2020). This knowledge is essential for developing strategies to minimize their environmental impact while maintaining their efficacy as pest control agents.
Analytical Chemistry
The ninhydrin reaction, a critical analytical method for detecting amino acids, peptides, and proteins, underscores the importance of chemical reactions in identifying and quantifying biological molecules (Friedman, 2004). Understanding the chemistry of reactions involving nitrogen-containing compounds can aid in the analysis of a wide range of substances, including those related to this compound.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of antidepressant molecules . Antidepressants often target neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It’s known that antidepressants work by boosting levels of neurotransmitters like serotonin and norepinephrine . They can affect various receptors and neurotransmitter systems .
Biochemical Pathways
Antidepressants are known to impact the monoamine neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Result of Action
Antidepressants, which this compound may be related to, are known to alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRVKLPZWVYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3157895.png)

![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde](/img/structure/B3157906.png)

![Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)](/img/structure/B3157922.png)




